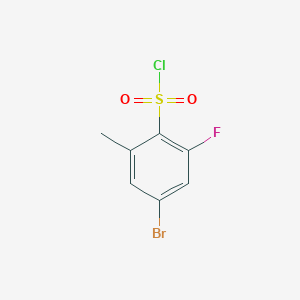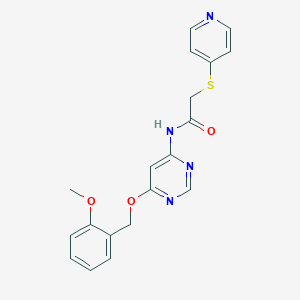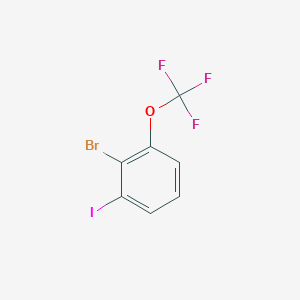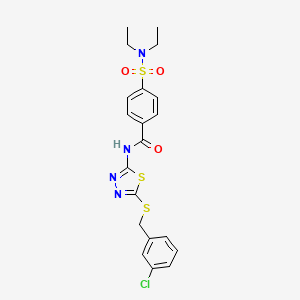![molecular formula C23H22N4O3S B2496790 2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 941927-54-4](/img/structure/B2496790.png)
2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest is part of a broader class of chemicals known for their varied biological activities and complex molecular structures. While specific information on this compound is not readily available, research on similar compounds provides insights into their synthesis, structure, and properties. These compounds, including various thiazolo[4,5-d]pyridazin derivatives, have been explored for their potential biological activities and chemical properties.
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including the preparation of intermediates like imidazo[1,2-b]pyridazines and thiazolidinone derivatives. For instance, compounds with complex heterocyclic structures are often synthesized through reactions involving key intermediates such as benzylamine derivatives, with modifications to introduce various functional groups (Barlin et al., 1992; Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by the presence of multiple heterocyclic rings, such as the thiazolo[4,5-d]pyridazine core, which is often functionalized with various substituents to explore different chemical properties and biological activities. Structural elucidation techniques such as NMR, IR, and mass spectrometry are commonly employed to confirm the identities of these compounds (Inoue et al., 2023).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including interactions with biological targets. The functionalities introduced into the molecular framework, such as methoxy and acetamide groups, play crucial roles in their reactivity and interaction with enzymes or receptors (Al-Sanea et al., 2020).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The introduction of specific functional groups can significantly affect these properties, impacting their chemical stability and suitability for various applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and biological activity, are determined by the compound's structural features. For example, the presence of the acetamide group and heterocyclic rings contribute to the compound's potential biological activities and interactions with biological systems (Ahmad et al., 2012).
Scientific Research Applications
Pharmaceutical Research and Development
The compound has been highlighted in the realm of pharmaceutical research, specifically in patent literature, indicating its relevance in drug discovery and development. It's mentioned alongside a range of compounds that exhibit a wide array of biological activities, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. Although the specific compound is not detailed, its inclusion in this category suggests its potential utility in medicinal chemistry and drug formulation (Habernickel, 2002).
Anticancer Activity
A study focused on the design, synthesis, and evaluation of certain acetamide derivatives, including the compound , for their anticancer properties. The synthesized compounds were tested on 60 cancer cell lines, and one particular compound demonstrated notable cancer cell growth inhibition against several cancer cell lines. This finding underlines the compound's potential role in the development of new anticancer agents (Al-Sanea et al., 2020).
Central Nervous System Activities
The compound has been part of studies investigating the activities of certain compounds on the central nervous system (CNS). It's mentioned in the context of compounds that have been tested for CNS activity, with some showing significant binding to rat brain membrane, indicating potential CNS pharmacological applications (Barlin et al., 1992).
Coordination Chemistry and Antioxidant Activity
In coordination chemistry, the compound has been involved in studies related to the synthesis of coordination complexes with potential biochemical applications. The research delves into the complexation of pyrazole-acetamide derivatives with metal ions, leading to structures with significant antioxidant activity. The study suggests the compound's relevance in understanding the interaction between organic molecules and metal ions, which is crucial in various biological processes (Chkirate et al., 2019).
properties
IUPAC Name |
2-[7-(3-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-14-7-9-16(10-8-14)12-24-19(28)13-27-23(29)21-22(31-15(2)25-21)20(26-27)17-5-4-6-18(11-17)30-3/h4-11H,12-13H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERXJMMCEDZJKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C(=N2)C4=CC(=CC=C4)OC)SC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B2496707.png)
![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2496711.png)

![2-Amino-2-[3-(3-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2496715.png)


![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(6-methylpyridin-3-yl)methanone](/img/structure/B2496718.png)
![Methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate](/img/structure/B2496719.png)

![N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2496725.png)
![(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-(3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B2496726.png)


